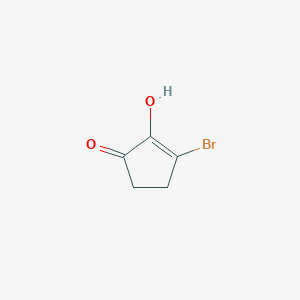

3-bromo-2-hydroxycyclopent-2-en-1-one

Description

Contextual Significance of Cyclopentenone Derivatives in Organic Chemistry

Cyclopentenone derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. ontosight.aiacs.org Their five-membered ring structure is a common motif in a vast number of natural products, including jasmone (B1672801) (found in jasmine oil), aflatoxins, and prostaglandins (B1171923), which are lipid compounds involved in physiological processes like inflammation. huaxichemical.comwikipedia.org

The synthetic versatility of cyclopentenones stems from the reactivity of their enone functional group. acs.org This system allows for a variety of chemical transformations, such as nucleophilic additions and condensation reactions, making them key intermediates for producing fine chemicals, agrochemicals, and fragrances. huaxichemical.com Due to this reactivity, they are employed in numerous well-established synthetic methodologies, including the Nazarov cyclization, the Pauson–Khand reaction, and Saegusa–Ito oxidation. wikipedia.orgorganic-chemistry.org

Furthermore, the cyclopentenone core is associated with a range of biological activities. ontosight.ai Various derivatives have been investigated for potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, making them attractive targets in medicinal chemistry and drug development. ontosight.aihuaxichemical.com

| Compound | Significance | Reference |

|---|---|---|

| Prostaglandins | Hormone-like compounds involved in inflammation and blood flow regulation. | huaxichemical.comwikipedia.org |

| Jasmone | A key component of the fragrance of jasmine. | wikipedia.org |

| Aflatoxins | A class of mycotoxins, noted for their biological impact. | wikipedia.org |

Historical Development and Initial Synthetic Strategies for Halogenated Cyclopentenones

The synthesis of halogenated cyclopentenones has been an area of interest as these compounds serve as functionalized intermediates for more complex targets. Early strategies often involved the direct halogenation of a pre-existing cyclopentenone ring or the cyclization of a halogenated precursor.

One of the foundational routes to cyclopentenones, in general, involves the intramolecular condensation of linear diesters, known as the Dieckmann cyclization, which produces a cyclic β-ketoester that can be further modified. fiveable.me For the introduction of a halogen, a common strategy has been the direct bromination of a cyclopentanone (B42830) or cyclopentenone derivative. For example, one of the routes to 2-cyclopentenones involves the elimination reaction of an α-bromo-cyclopentanone using a base like lithium carbonate. wikipedia.org Similarly, the synthesis of 2-bromocyclohex-2-enone, a six-membered ring analogue, proceeds via the bromination of cyclohexenone, a reaction that is rapid and nearly quantitative. orgsyn.org

Another significant historical approach is the Piancatelli rearrangement, which involves the acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones. This reaction was extended to halogenated systems, where stable bromofurans are rearranged stereospecifically to afford brominated hydroxycyclopentenones. researchgate.net More complex strategies have also been developed, such as the synthesis of dichlorocyclobutanones from olefins, which can then undergo a regioselective one-carbon ring expansion with diazomethane (B1218177) to yield halogenated cyclopentanones. nih.gov These early methods paved the way for the development of more advanced and selective synthetic protocols for this important class of compounds.

| Method | Description | Reference |

|---|---|---|

| Elimination of α-haloketone | An α-bromo-cyclopentanone is treated with a base to induce elimination, forming the double bond of the cyclopentenone. | wikipedia.org |

| Piancatelli Rearrangement | Acid-catalyzed rearrangement of brominated 2-furylcarbinols to produce brominated 4-hydroxycyclopentenones. | researchgate.net |

| Ring Expansion | Dichloroketene-olefin cycloaddition followed by a regioselective one-carbon ring expansion of the resulting dichlorocyclobutanone. | nih.gov |

| Direct Halogenation | Addition of a halogenating agent (e.g., bromine) to a cyclopentenone precursor. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQWRIXZCNCEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-83-8 | |

| Record name | 3-bromo-2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Hydroxycyclopent 2 En 1 One

Direct Halogenation Strategies

Direct halogenation of cyclopentenone precursors represents a primary route to 3-bromo-2-hydroxycyclopent-2-en-1-one. The regioselectivity of these reactions is a critical factor, and various methodologies have been developed to control the position of bromination.

Regioselective Bromination of Cyclopentenone Precursors

The regioselective bromination of cyclopentenone derivatives is highly dependent on the choice of the brominating agent and the reaction solvent. The introduction of a bromine atom at a specific position on the cyclopentenone ring can be achieved by carefully selecting the reaction conditions. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied to understand the factors governing the position of halogenation. Depending on the brominating reagent and the nature of the solvent, the bromine atom can be introduced at the 4- or 5-position of the ethene "bridge," as well as into the aryl moieties. wikipedia.org While not directly leading to this compound, these studies provide valuable insights into controlling regioselectivity in the bromination of cyclopentenone systems.

| Brominating Agent | Solvent | Major Product |

| Molecular bromine | Dichloromethane | Aryl bromination |

| N-Bromosuccinimide | Carbon tetrachloride | Allylic bromination |

| Copper(II) bromide | Methanol | 5-Bromocyclopentenone |

| Copper(II) bromide | n-Propyl acetate | 4-Bromocyclopentenone |

Table 1: Regioselectivity in the Bromination of 2,3-Diarylcyclopent-2-en-1-ones wikipedia.org

Utilization of N-Bromosuccinimide (NBS) in Aqueous-Organic Media

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, as well as for the bromination of carbonyl derivatives. In the context of synthesizing this compound, NBS offers a convenient and selective method for introducing a bromine atom at the desired position. The use of aqueous-organic media can influence the reaction pathway, potentially favoring the formation of the desired product by modulating the reactivity of the enol or enolate intermediate.

The reaction likely proceeds through the enol form of a suitable cyclopentenone precursor. The presence of water in the reaction medium can facilitate the enolization process. NBS then acts as an electrophilic bromine source, reacting with the electron-rich double bond of the enol to introduce the bromine atom at the 3-position. The specific conditions, such as the choice of organic co-solvent, temperature, and pH, would need to be optimized to maximize the yield of this compound and minimize the formation of byproducts.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |

| Solvent System | Aqueous-Organic (e.g., THF/water, Dioxane/water) | Promotes enolization and solubilizes reactants. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| pH | Neutral to slightly acidic | To facilitate enolization without promoting acid-catalyzed side reactions. |

Table 2: Proposed Reaction Conditions for the Synthesis of this compound using NBS

Bromination of Substituted Cyclopentenones (e.g., 2-Acetylcyclopent-2-en-1-one)

The bromination of a substituted cyclopentenone, such as 2-acetylcyclopent-2-en-1-one, presents a potential pathway to this compound. In this precursor, the acetyl group at the 2-position activates the molecule for electrophilic attack. The reaction would likely involve the treatment of 2-acetylcyclopent-2-en-1-one with a suitable brominating agent. The initial product would be 3-bromo-2-acetylcyclopent-2-en-1-one. Subsequent hydrolysis of the acetyl group under acidic or basic conditions would then yield the desired this compound.

The key challenge in this approach is to achieve selective bromination at the 3-position without affecting the acetyl group or other parts of the molecule. The choice of brominating agent and reaction conditions would be crucial to ensure the desired regioselectivity.

Annulation and Rearrangement Pathways

Annulation and rearrangement reactions provide alternative and often elegant strategies for the synthesis of complex cyclic molecules like this compound. These methods involve the construction of the cyclopentenone ring from acyclic or different cyclic precursors.

Piancatelli Rearrangement Applied to Brominated Furan (B31954) Derivatives

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.net This reaction has been successfully applied to the synthesis of brominated hydroxycyclopentenones. The synthesis starts with a brominated furan derivative, which is then converted to the corresponding 2-furylcarbinol. Upon treatment with an acid in an aqueous medium, the 2-furylcarbinol undergoes a rearrangement to form the 4-hydroxycyclopentenone ring system.

Specifically, the acid-catalyzed rearrangement of 3-bromo-2-furylcarbinols can lead to the formation of 5-bromo-4-hydroxycyclopent-2-en-1-ones. While this provides a brominated hydroxycyclopentenone, it is important to note the position of the bromine atom. To obtain this compound, a different starting material, such as a 4-bromo-2-furylcarbinol, would be necessary. The Piancatelli rearrangement is known for its high stereoselectivity, typically affording the trans relationship between the substituents on the newly formed ring.

| Starting Material | Product |

| 3-Bromo-2-furylcarbinol | 5-Bromo-4-hydroxycyclopent-2-en-1-one |

| 4-Bromo-2-furylcarbinol | 3-Bromo-4-hydroxycyclopent-2-en-1-one |

Table 3: Products of the Piancatelli Rearrangement of Brominated 2-Furylcarbinols

Ring Contraction and Expansion Approaches from Larger Cyclic Precursors (e.g., Cyclooctane-1,2-dione)

Ring contraction methodologies offer a conceptually different approach to the synthesis of cyclopentenone derivatives. While there is no specific literature precedent for the synthesis of this compound from cyclooctane-1,2-dione, it is possible to envision a hypothetical pathway. Such a transformation would likely involve a Favorskii-type rearrangement or a similar ring-contracting process.

A potential synthetic route could begin with the α-bromination of cyclooctane-1,2-dione to introduce the necessary bromine atom. Treatment of the resulting α-bromodione with a suitable base could then induce a ring contraction to a seven-membered ring, followed by a second ring contraction to the desired five-membered cyclopentenone ring. This multi-step process would require careful control of reaction conditions to guide the rearrangement cascade toward the desired product. The feasibility of such an approach would depend on the relative stabilities of the intermediates and the propensity for side reactions.

Stereoselective Synthesis of Cyclopentenone Scaffolds Incorporating Halogenation

The introduction of chirality into halogenated cyclopentenone frameworks is a formidable challenge that has been addressed through various innovative synthetic routes. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomers or diastereomers, which is often crucial for biological activity.

Enantioselective and diastereoselective syntheses are fundamental to producing stereochemically pure cyclopentenones. Diastereoselective approaches create a specific diastereomer from a starting material, which can be either racemic or achiral. An efficient method for creating highly substituted cyclopentanones with excellent diastereoselectivity involves the aza-Michael reaction of aniline nucleophiles with functionalized cyclopentenones. ucd.ie This selectivity is often directed by existing stereocenters or through the influence of hydrogen bonding to guide the incoming nucleophile. ucd.ie

A notable reaction for generating substituted 4-hydroxycyclopentenones is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols. researchgate.net This rearrangement proceeds stereoselectively, and research has shown that 3-bromo and 4-bromo-2-furylcarbinols can undergo this process to yield the corresponding brominated cyclopentenones, maintaining a trans relationship between the substituents. researchgate.net While this method provides diastereocontrol, achieving enantioselectivity often requires further steps or the use of chiral starting materials or catalysts.

For enantioselective synthesis, strategies often begin with achiral precursors and employ chiral catalysts or auxiliaries to induce asymmetry. Methods such as asymmetric functionalization of a pre-existing cyclopentenone unit or the construction of the ring from chiral building blocks are common. acs.orgresearchgate.net For instance, chiral auxiliaries, such as menthol, have been used to create separable diastereomers of cyclopentenone intermediates, which can then be processed to yield the final product with good enantiomeric excess. acs.org

Catalytic asymmetric synthesis represents a powerful and efficient approach for constructing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org This field is broadly divided into organocatalysis, metal catalysis, and enzyme catalysis.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach has been successfully applied to the synthesis of chiral cyclopentenones. For example, the challenging Morita-Baylis-Hillman reaction of cyclopentenone can be promoted by chiral DMAP (4-dimethylaminopyridine) catalysts or through iminium catalysis to produce allylic alcohols in high yields. organic-chemistry.org Another significant advancement is the development of the first catalytic asymmetric Piancatelli reaction. nih.gov Using a chiral Brønsted acid, the rearrangement of furylcarbinols with anilines produces valuable aminocyclopentenones with excellent enantioselectivity and diastereoselectivity. nih.gov Similarly, bifunctional thiourea catalysts have been employed in the intramolecular reaction of a nitronate with conjugated ketones to generate cis-functionalized γ-nitroketones, which are precursors to cyclopentane structures. researchgate.net

Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations for creating chiral cyclopentenones. semanticscholar.org The Pauson-Khand reaction, which involves the cycloaddition of an alkene, an alkyne, and carbon monoxide, can be rendered enantioselective using chiral iridium diphosphine complexes. organic-chemistry.org Rhodium-catalyzed asymmetric 1,4-addition of boronic acids to cyclopentenones is another robust method for introducing chirality. nih.gov The design of chiral ligands that coordinate to the metal center is crucial for controlling the asymmetric induction. acs.org Furthermore, palladium-catalyzed dynamic kinetic asymmetric formal [3+2]-cycloadditions provide access to highly functionalized, substituted cyclopentanes. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Iridium Diphosphine Complex | Intramolecular Pauson-Khand | Enyne | Bicyclic Cyclopentenone | Excellent | organic-chemistry.org |

| Rh(I) with Chiral Sulfinamide/Alkenel Ligands | 1,4-Addition of Boronic Acids | Cyclopentenone MBH Adducts | Allylic Cyclopentenones | High | acs.org |

| [Rh(COD)Cl]₂ with (R,R)-Ph-bod ligand | Asymmetric 1,4-Addition | 2-Cyclopentenone | 3-Arylcyclopentanone | 98% | nih.gov |

| Chiral Brønsted Acid | Asymmetric Piancatelli Rearrangement | Furylcarbinol | Aminocyclopentenone | High | nih.gov |

Enzyme Catalysis

Enzymes offer remarkable selectivity under mild reaction conditions, making them highly attractive catalysts for asymmetric synthesis. acs.org Lipases, in particular, are widely used for the resolution of hydroxylated cyclopentenones, which are valuable precursors for molecules like prostanoids. acs.orgresearchgate.net These enzymes catalyze acylations with high enantioselectivity. Engineered enzymes, such as myoglobin-based catalysts, have been developed for the highly diastereo- and enantioselective synthesis of halogenated cyclopropanes through carbene transfer, showcasing the potential for creating biocatalysts for specific halogenation reactions. researchgate.net

When a racemic mixture is produced, resolution techniques are required to separate the enantiomers. Kinetic resolution and chemoenzymatic methods are powerful strategies for achieving this separation.

Kinetic Resolution

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enantioenriched sample of the slower-reacting enantiomer. wikipedia.org This technique is widely applied in the synthesis of chiral cyclopentenones. For instance, rhodium(I) complexes have been used for the kinetic resolution of cyclopentenones via 1,4-addition reactions. acs.org Similarly, palladium-catalyzed allylation has been employed to resolve Morita–Baylis–Hillman adducts of enones. acs.org A key advantage of kinetic resolution is its potential simplicity, as it can be a single step if the unreacted enantiomer is the desired product. acs.org

| Catalyst/Enzyme | Reaction Type | Substrate | Outcome | Selectivity (s-factor) | Reference |

| Rh(I) with Chiral Ligands | 1,4-Addition/β-hydroxy elimination | Racemic MBH adducts of cyclopentenone | Enantioenriched allylic cyclopentenone and unreacted starting material | High enantioselectivity | acs.org |

| Lipase PS (Amano) | Acylation | Racemic brominated cyclopentenol precursor | Separation of enantiomers | High | acs.org |

| (R,R)-Ts-DENEB | Asymmetric Transfer Hydrogenation | Racemic 3-aryl-1-indanones | Enantioenriched cis-3-arylindanols and unreacted ketones | Excellent ee | rsc.org |

Chemoenzymatic Techniques

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both. nih.gov This approach is particularly effective for producing optically active cyclopentenones. Protocols have been established for the lipase-catalyzed acylation of racemic oxygenated cyclopentenones, yielding products with high enantiopurities (>98% ee). researchgate.net A more advanced strategy is dynamic kinetic resolution (DKR), which combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer. A one-pot DKR protocol has been developed where pyranones are isomerized to racemic cyclopentenones under base catalysis, followed by the addition of a lipase and an acylating agent to selectively acylate one enantiomer, thereby converting the entire starting material into a single desired chiral product. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Hydroxycyclopent 2 En 1 One

Nucleophilic Displacement and Hydrolysis Reactions

The presence of a bromine atom on the cyclopentenone ring suggests the possibility of nucleophilic displacement reactions. The electron-withdrawing nature of the adjacent carbonyl group can influence the reactivity of the vinyl bromide, making it susceptible to attack by nucleophiles.

Conversion to 2,3-Dihydroxycyclopent-2-en-1-one (Reductic Acid)

A proposed reaction scheme is as follows:

Reaction Scheme: Proposed Hydrolysis to Reductic Acid

| Reactant | Reagent | Product |

| 3-Bromo-2-hydroxycyclopent-2-en-1-one | Aqueous Base (e.g., NaOH) | 2,3-Dihydroxycyclopent-2-en-1-one (Reductic Acid) |

It is important to note that this is a hypothetical pathway based on established principles of organic reactivity, pending specific experimental validation for this substrate.

Carbon-Carbon Bond Forming Reactions

The vinyl bromide moiety in this compound is a key handle for the formation of new carbon-carbon bonds through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful in this context.

Palladium-Catalyzed Cross-Coupling with Organozinc Reagents

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are effective methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms and organozinc reagents. While specific studies on the Negishi coupling of this compound are not extensively documented, the reactivity of similar substrates, such as the silyl-protected 3-bromoenol of 1,2-cyclopentanedione, has been demonstrated.

The reaction would likely require the protection of the acidic hydroxyl group, for instance as a silyl (B83357) ether, to prevent interference with the organometallic reagents. The protected vinyl bromide would then undergo oxidative addition to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. A variety of organozinc reagents (alkyl, aryl, vinyl, etc.) could potentially be employed, allowing for the introduction of diverse substituents at the 3-position of the cyclopentenone ring.

Typical Negishi Coupling Conditions for Related Substrates

| Component | Example | Purpose |

| Substrate | O-protected this compound | Electrophilic partner |

| Organozinc Reagent | R-ZnX (e.g., Alkylzinc chloride, Arylzinc chloride) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for the cross-coupling cycle |

| Solvent | Tetrahydrofuran (THF), Dioxane | To dissolve reactants and facilitate the reaction |

This methodology provides a powerful tool for the elaboration of the this compound scaffold into more complex molecular architectures.

Electrophilic and Radical Reactions

The enone system of this compound is susceptible to both electrophilic and radical reactions. The electron-rich double bond, influenced by the hydroxyl group, can react with various electrophiles.

The enol form of 2-hydroxycyclopentenones can react with electrophiles at the α-carbon. For this compound, this would imply potential reactions at the C-3 position if the bromine were to be substituted, or at other positions on the ring depending on the reaction conditions.

Radical reactions involving α,β-unsaturated ketones are also well-known. The double bond can undergo radical addition. In the case of this compound, radical initiators could promote the addition of various radical species across the double bond. The presence of the bromine atom could also influence the regioselectivity of such additions. Studies on the atmospheric oxidation of α,β-unsaturated ketones by OH radicals indicate that the reaction proceeds primarily through addition to the C=C double bond. copernicus.org

Rearrangement and Isomerization Processes

The cyclopentenone ring system can undergo various rearrangement and isomerization reactions, often catalyzed by acid or base.

Structural Isomerization of Related Cyclopentenones

A relevant isomerization process in the context of substituted cyclopentenones is the Piancatelli rearrangement. This reaction involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. Notably, this rearrangement has been successfully applied to brominated furylcarbinol precursors to yield brominated 4-hydroxycyclopentenones. This demonstrates that the cyclopentenone scaffold can be accessed through isomerization of furan (B31954) derivatives, and that bromine substituents are tolerated under these reaction conditions.

The mechanism of the Piancatelli rearrangement involves the formation of a stabilized carbocation, which then undergoes a 4π-electrocyclization. The stereochemistry of the resulting cyclopentenone is often controlled by the reaction conditions. This rearrangement highlights the potential for structural isomerization in the broader class of substituted cyclopentenones, which could be relevant for understanding the stability and reactivity of this compound under acidic conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-bromo-2-hydroxycyclopent-2-en-1-one provides critical information about the disposition of its hydrogen atoms. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The spectrum exhibits distinct signals corresponding to the different protons in the molecule.

The methylene protons of the cyclopentenone ring, adjacent to the carbonyl group (at C4) and the double bond (at C5), appear as multiplets in the regions of δ 2.84-2.87 ppm and δ 2.58-2.60 ppm, respectively. The hydroxyl proton (-OH) attached to the double bond at C2 is observed as a broad singlet at approximately δ 6.03 ppm. The appearance of this signal and its chemical shift can be influenced by factors such as solvent and concentration. clockss.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 6.03 | s (singlet) |

| -CH₂- (at C4) | 2.84-2.87 | m (multiplet) |

| -CH₂- (at C5) | 2.58-2.60 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum reveals the chemical shifts of each carbon atom, offering valuable information about their hybridization and electronic environment.

A study from the Tokyo University of Science reports the following ¹³C NMR chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) at 100 MHz: The carbonyl carbon (C1) resonates significantly downfield at δ 171.18 ppm, a characteristic feature of α,β-unsaturated ketones. The olefinic carbons, C2 and C3, are observed at δ 145.36 ppm and δ 122.02 ppm, respectively. The upfield signal at δ 42.14 ppm is attributed to the methylene carbons (C4 and C5) of the cyclopentenone ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C=O) | 171.18 |

| C2 (C-OH) | 145.36 |

| C3 (C-Br) | 122.02 |

| C4/C5 (-CH₂-) | 42.14 |

Two-Dimensional NMR Techniques

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. While a detailed fragmentation analysis for this compound is not explicitly detailed in the available literature, characteristic fragmentation pathways for similar α,β-unsaturated ketones and organobromine compounds can be anticipated. These would likely involve the loss of the bromine atom, carbon monoxide (CO), and successive cleavages of the cyclopentenone ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. A study from the Tokyo University of Science reported the high-resolution mass spectrum obtained by electron ionization (HRMS-EI). The measured exact mass of the molecular ion (M⁺) was found to be 115.0272, which is in close agreement with the calculated mass of 115.0269 for the formula C₅H₅O₂ (after the loss of bromine). This data is crucial for confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl group (-OH), a carbonyl group (C=O) of the ketone, a carbon-carbon double bond (C=C) within the enone system, and a carbon-bromine bond (C-Br) can all be confirmed by their respective vibrational frequencies.

Based on the analysis of related cyclopentenone structures, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Hydroxyl (-OH) | 3500 - 3200 | Broadband due to hydrogen bonding |

| Carbonyl (C=O) | 1720 - 1700 | Strong absorption, characteristic of a conjugated ketone |

| C=C (alkene) | 1650 - 1600 | Absorption for the double bond within the enone system |

| C-Br (alkyl halide) | 690 - 550 | Characteristic stretching vibration |

Data is inferred from typical IR absorption ranges for functional groups and analysis of structurally similar compounds.

The broadness of the hydroxyl peak is a strong indicator of intermolecular hydrogen bonding, a common feature in the solid or pure liquid state of such compounds. The position of the carbonyl absorption, slightly lowered from a typical saturated ketone, confirms the conjugation with the adjacent double bond.

X-ray Crystallography

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (common for such organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |

| Key Intermolecular Interaction | O-H···O=C hydrogen bonding |

| Molecular Geometry | Planar or near-planar five-membered ring |

Data is based on the crystallographic analysis of structurally analogous compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS analysis would provide both the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which offers information about its molecular weight and fragmentation pattern.

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of a structurally similar compound, 3-bromo-2-methylcyclopent-2-en-1-one, can help predict the fragmentation pathways.

Predicted mass spectrometry data for this compound indicates several possible adducts and their collision cross-sections, which are important parameters in ion mobility mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.95458 | 128.0 |

| [M+Na]⁺ | 198.93652 | 140.9 |

| [M-H]⁻ | 174.94002 | 133.6 |

| [M]⁺ | 175.94675 | 145.2 |

Table data is based on predicted values from PubChemLite.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reverse-phase HPLC is a suitable method. An HPLC method developed for a similar compound, 2-Cyclopenten-1-one, 3-bromo-2-hydroxy-4,4,5,5-tetramethyl-, utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com.

A typical HPLC method for the analysis of this compound would involve the following conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Detection | UV detector at a wavelength corresponding to the chromophore (e.g., ~220-260 nm) |

| Flow Rate | 1.0 mL/min |

This is a representative method based on the analysis of similar compounds.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs for separating chiral compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The choice of the specific chiral column and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is critical and typically requires screening of various conditions to achieve optimal separation. The ability to separate the enantiomers is crucial in fields where the biological activity of a compound is stereospecific.

In-depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

Despite the growing application of computational methods in chemical research, a thorough theoretical and computational investigation of the chemical compound this compound has not yet been reported in scientific literature. Extensive searches for dedicated studies on this molecule—encompassing quantum chemical calculations, molecular dynamics simulations, and structure-reactivity correlations—have yielded no specific results. Therefore, a detailed article based on the requested outline cannot be generated at this time.

The field of computational chemistry provides powerful tools to elucidate molecular properties and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to optimize molecular geometries, analyze electronic structures, and predict spectroscopic parameters. Furthermore, these methods can be employed to explore reaction mechanisms and identify transition states, offering invaluable insights into the chemical behavior of molecules. Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing information about their conformational flexibility and interactions with other molecules. The correlation of a molecule's structure with its reactivity is a cornerstone of physical organic chemistry, and computational approaches have become indispensable in establishing these relationships.

However, the application of these sophisticated computational tools to this compound is not documented in publicly available research. While general information on the computational analysis of related compounds, such as other substituted cyclopentenones, exists, the strict focus on this compound as per the user's request precludes the inclusion of such data.

The absence of specific research on this compound means that key data points required to populate the requested article structure are unavailable. This includes, but is not limited to, optimized molecular geometry parameters, electronic properties like HOMO-LUMO gaps, predicted spectroscopic data (e.g., NMR and IR spectra), elucidated reaction pathways, and insights from molecular dynamics simulations.

Future computational studies on this compound would be necessary to provide the scientifically accurate and detailed information required for the comprehensive article outlined by the user. Such research would contribute to a deeper understanding of the properties and potential applications of this and related halogenated cyclopentenones.

Strategic Applications of 3 Bromo 2 Hydroxycyclopent 2 En 1 One in Target Oriented Synthesis

Precursor to Biologically Active Compounds

The strategic placement of functional groups on the five-membered ring of 3-bromo-2-hydroxycyclopent-2-en-1-one allows for its elaboration into a diverse array of natural products and pharmacologically active agents. Its utility as a starting material is a testament to the efficiency of synthetic strategies that begin with a core structure already possessing key architectural features of the target molecule.

Synthesis of Homocitric Acid and its Lactone Derivatives

This compound has been identified as a precursor in the synthesis of (±)-homocitric acid lactone. Homocitric acid is a crucial component of the iron-molybdenum cofactor (FeMoco) of nitrogenase, the enzyme responsible for biological nitrogen fixation. The lactone form is a common synthetic intermediate. The synthesis leverages the cyclopentenone framework, which can be chemically manipulated through a series of reactions, including ring-opening and functional group transformations, to construct the acyclic, stereochemically rich structure of the target lactone.

Intermediates for Prostaglandin (B15479496) Analogues and Prostanoids

The 4-hydroxycyclopentenone core is a classical and pivotal intermediate in the synthesis of prostaglandins (B1171923), a class of lipid compounds involved in numerous physiological processes such as inflammation and blood pressure regulation. nih.gov this compound is a valuable synthon for these molecules. The general strategy involves the conjugate addition of a vinylcuprate to the enone system to install the "lower" or ω-side chain. The ketone is then reduced, and the "upper" or α-side chain is introduced, often via a Wittig reaction or similar olefination. The bromo and hydroxy substituents on the ring offer versatile handles for further functionalization and stereochemical control during the synthesis of various prostaglandin analogues. researchgate.net

Table 1: Key Reactions in Prostaglandin Synthesis from Cyclopentenone Intermediates

| Step | Reaction Type | Reagent Example | Purpose |

| 1 | 1,4-Conjugate Addition | Gilman reagent (R₂CuLi) | Installs the ω-side chain |

| 2 | Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) | Sets stereochemistry of C9 hydroxyl |

| 3 | Olefination | Wittig reagent (Ph₃P=CHR) | Installs the α-side chain |

Building Blocks for Complex Natural Product Frameworks (e.g., Neocarzinostatin, Kedarcidin Chromophores)

The enediyne antibiotics, including Neocarzinostatin and Kedarcidin, are renowned for their potent antitumor activity and their exceptionally complex molecular architecture. nih.govscispace.com At the heart of these molecules lies a highly strained nine- or ten-membered ring system containing a diyne and an alkene, which undergoes a Bergman cyclization to generate DNA-damaging radicals. The synthesis of these chromophores is a significant challenge that relies on the assembly of advanced, stereochemically defined building blocks.

Chiral, oxygenated cyclopentenones are critical precursors in the enantioselective total synthesis of the Neocarzinostatin chromophore. nih.govacs.org These synthons form the carbocyclic core onto which the intricate enediyne bridge and other functionalities are constructed. Synthetic routes have been developed that start from racemic cyclopentenones and employ enzymatic resolution to obtain the necessary enantiopure material. researchgate.net Specifically, a cyclopentenone intermediate is coupled with a separate fragment containing the diyne portion to assemble the core structure of the aglycon. nih.gov The cyclopentenone's carbonyl and alkene groups provide the necessary reactivity for these key fragment couplings and subsequent transformations. Although the reported total syntheses of the Kedarcidin chromophore focus on its complex end-game assembly, its structural similarity to Neocarzinostatin suggests the utility of similar chiral building blocks in its construction. nih.govnih.gov

Role in Chiral Pool Synthesis and Asymmetric Catalysis

The generation of single-enantiomer drugs and natural products is a central goal of modern organic synthesis. Chiral cyclopentenones are powerful precursors in asymmetric synthesis. acs.org this compound, being a prochiral molecule or a racemic mixture depending on its synthesis, is an excellent substrate for strategies that introduce chirality, such as enzymatic resolutions and asymmetric catalysis.

Enzymatic resolution is a highly effective method for obtaining enantiopure hydroxylated cyclopentenones, which are valuable for synthesizing prostaglandins and carbocyclic nucleosides. acs.org Lipase-catalyzed acylation of the racemic hydroxy-cyclopentenone allows for the separation of the two enantiomers with high enantiopurity (>98% ee). acs.org This approach, known as kinetic resolution, provides access to both enantiomers of the chiral building block.

Furthermore, multienzymatic, stereoselective reduction of α-halo substituted cyclic enones has been demonstrated as a powerful methodology. acs.org This process often uses a combination of an ene-reductase (ER) to stereoselectively reduce the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) to reduce the ketone. This cascade reaction can generate halohydrins with three contiguous stereogenic centers with high stereoselectivity, providing chiral building blocks that are difficult to access through traditional chemical methods. acs.org The bromine atom in the substrate can play a crucial role in directing the stereochemical outcome of these enzymatic reductions.

Table 2: Enzymatic Strategies for Chiral Cyclopentenone Synthesis

| Strategy | Enzyme Class | Transformation | Outcome |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer | Separation of racemic mixture |

| Asymmetric Reduction | Ene-Reductase (ER) | Stereoselective reduction of C=C bond | Chiral saturated ketone |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of C=O bond | Chiral alcohol |

| Multi-enzyme Cascade | ER + ADH | Sequential reduction of C=C and C=O | Chiral halohydrin with multiple stereocenters |

Development of Novel Synthetic Reagents and Methodologies

The reactivity of this compound makes it a useful substrate for developing new synthetic methods. The three distinct functional groups—ketone, hydroxyl, and vinyl bromide—can undergo a wide range of chemical transformations. The enol structure, with its reactive hydroxyl group, can participate in etherification and esterification reactions. guidechem.com The vinyl bromide is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various carbon-based substituents.

This compound's utility is also demonstrated in its conversion to other valuable reagents. For example, hydrolysis of this compound under acidic conditions yields 2,3-dihydroxycyclopent-2-en-1-one, also known as reductic acid. This transformation highlights its role as a stable precursor to other highly functionalized small molecules. The varied reactivity of this compound continues to make it a valuable tool for synthetic chemists exploring new reaction pathways and building complex molecular frameworks.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

In recent years, the principles of green chemistry have become a cornerstone of chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of 3-bromo-2-hydroxycyclopent-2-en-1-one is an area ripe for the application of these principles. Traditional methods for the synthesis of halogenated organic compounds can involve the use of hazardous reagents and produce significant waste. taylorfrancis.com Therefore, current research is geared towards developing more eco-friendly alternatives.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com This minimizes the generation of byproducts.

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents such as water, ionic liquids, or supercritical fluids. jddhs.com

Catalytic Reagents: Employing catalytic methods over stoichiometric ones to reduce waste and improve reaction efficiency.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. nih.gov

One promising green approach for the halogenation step is the use of milder and more selective brominating agents, potentially in combination with catalytic systems to improve efficiency and reduce waste. taylorfrancis.com Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative for various transformations. nih.gov The application of enzymatic methods to the synthesis and derivatization of cyclopentenones is an active area of research. acs.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Utilizing synthetic pathways like cycloaddition reactions that incorporate most of the atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous brominating agents with safer alternatives and avoiding toxic solvents. |

| Designing Safer Chemicals | While the focus is on synthesis, this principle would guide the design of derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, bio-solvents, or solvent-free conditions. jddhs.comnih.gov |

| Design for Energy Efficiency | Using reactions that can be conducted at ambient temperature and pressure, or employing energy-efficient techniques like microwave-assisted synthesis. jddhs.comnih.gov |

| Use of Renewable Feedstocks | Exploring synthetic routes starting from biomass-derived precursors. nih.gov |

| Reduce Derivatives | Developing one-pot reactions to avoid protection and deprotection steps. |

| Catalysis | Employing catalysts to improve reaction rates and selectivity, reducing the need for harsh reaction conditions. nih.gov |

| Design for Degradation | Considering the environmental fate of the compound and its derivatives in their design. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the this compound core is crucial for exploring its full potential in various applications. Novel catalytic systems are being developed to achieve highly selective and efficient derivatization of cyclopentenone structures. researchgate.netsemanticscholar.orgnih.gov These advanced catalytic methods can enable a wide range of chemical transformations, leading to the synthesis of a diverse library of derivatives with unique properties.

Recent advances in catalysis that could be applied to the derivatization of this compound include:

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and gold, have shown remarkable versatility in catalyzing a variety of reactions, including cross-coupling, cycloadditions, and C-H functionalization. semanticscholar.orguwindsor.canih.gov These could be employed to introduce new substituents at various positions of the cyclopentenone ring.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts could be used to synthesize enantiomerically pure derivatives of this compound, which is often crucial for biological applications.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild conditions. rsc.org Photoredox catalysis could enable novel transformations of the target compound that are not accessible through traditional thermal methods.

The development of catalytic systems for the derivatization of this compound is a key area for future research. The ability to precisely modify its structure will be essential for tuning its properties for specific applications.

Chemoinformatics and Machine Learning in Predicting Reactivity

Chemoinformatics and machine learning are rapidly becoming indispensable tools in modern chemical research. nih.gov These computational approaches can be used to predict the reactivity and properties of molecules, thereby accelerating the discovery and development of new compounds and reactions. nih.govmit.eduresearchgate.net

In the context of this compound, chemoinformatics and machine learning could be applied to:

Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions. nih.govmit.eduresearchgate.net This could be used to guide the experimental design of new synthetic routes and derivatization strategies for the target compound.

Model Reactivity: Computational methods can be used to calculate various molecular descriptors that correlate with reactivity. These models can help in understanding the electronic and steric factors that govern the reactivity of this compound and in predicting its behavior in different chemical environments.

Virtual Screening: Chemoinformatics tools can be used to screen large virtual libraries of potential derivatives of this compound for desired properties, such as biological activity or material characteristics. This can help to prioritize the synthesis of the most promising candidates.

The integration of chemoinformatics and machine learning into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation.

Industrial Relevance and Scalable Synthesis

While currently a compound of academic interest, this compound and its derivatives may hold potential for industrial applications, particularly if they exhibit valuable biological or material properties. The cyclopentenone core is a common motif in many natural products and pharmaceuticals. digitellinc.com

For this compound to become industrially relevant, the development of a scalable and cost-effective synthesis is paramount. Challenges in scaling up the synthesis from a laboratory to an industrial scale often include:

Cost of Starting Materials: The availability and cost of the starting materials are critical factors.

Reaction Conditions: Reactions that require extreme temperatures, pressures, or highly specialized equipment can be difficult and expensive to implement on a large scale.

Purification: The separation and purification of the final product from byproducts and unreacted starting materials can be a major bottleneck in industrial production.

Safety and Environmental Concerns: The safe handling of reagents and the management of waste streams are of utmost importance in an industrial setting.

Patents related to the synthesis of substituted cyclopentenones suggest an industrial interest in this class of compounds. google.com Future research will likely focus on developing robust and efficient synthetic processes that are amenable to large-scale production, which will be a critical step towards unlocking the potential industrial applications of this compound.

Q & A

What are the optimal synthetic routes for 3-bromo-2-hydroxycyclopent-2-en-1-one, and how can regioselectivity be controlled?

Basic Research Focus

The compound can be synthesized via bromination of 2-hydroxycyclopent-2-en-1-one using brominating agents like N-bromosuccinimide (NBS) under acidic conditions. Key parameters include temperature control (0–5°C) and solvent choice (e.g., dichloromethane or acetic acid) to minimize side reactions . For regioselectivity, steric and electronic effects of the cyclopentenone ring direct bromination to the C3 position. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is recommended.

Advanced Research Focus

Advanced methods involve kinetic vs. thermodynamic control studies. For example, DFT calculations can predict transition states to rationalize regioselectivity. Comparative analysis of brominating agents (e.g., Br₂ vs. NBS) under varying pH conditions (e.g., H₂SO₄ vs. AcOH) can optimize yields. Contradictory reports on byproduct formation (e.g., di-brominated derivatives) require mechanistic interrogation using LC-MS to identify intermediates .

How can conflicting spectroscopic data (NMR, IR) for this compound be resolved?

Basic Research Focus

Standard characterization includes:

- ¹H NMR : Aromatic protons (δ 5.8–6.2 ppm) and hydroxyl proton (δ 10–12 ppm, broad).

- ¹³C NMR : Carbonyl resonance (δ 195–205 ppm), brominated carbon (δ 75–85 ppm).

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (~3200 cm⁻¹). Discrepancies may arise from solvent effects or tautomerism; deuterated solvents (e.g., DMSO-d₆) and temperature-controlled NMR are advised .

Advanced Research Focus

Contradictions in peak splitting (e.g., unexpected doublets in ¹H NMR) may stem from dynamic keto-enol tautomerism. Variable-temperature NMR or 2D experiments (COSY, HSQC) can elucidate equilibrium states. For crystalline samples, X-ray diffraction (as in ) provides definitive structural validation .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model electronic effects. Key outputs include:

- HOMO-LUMO gaps (predicting reactivity).

- Mulliken charges (identifying nucleophilic/electrophilic sites).

- Comparative studies with analogs (e.g., chloro or methyl derivatives) to assess substituent effects. Validate computational results against experimental UV-Vis spectra .

How can researchers address stability issues during storage or reaction conditions?

Basic Research Focus

The compound is sensitive to light, moisture, and heat. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., dehydrobromination) can be monitored via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Focus

Kinetic stability studies using accelerated aging tests (40°C/75% RH) over 4 weeks can identify degradation pathways. Mass spectrometry and Arrhenius modeling predict shelf life. Stabilizers like antioxidants (e.g., BHT) may be evaluated .

What strategies improve yield in cross-coupling reactions involving this compound?

Advanced Research Focus

Palladium-catalyzed Suzuki-Miyaura couplings require optimized ligands (e.g., XPhos) and bases (K₂CO₃). Steric hindrance at C3 may necessitate higher catalyst loading (5 mol%). Microwave-assisted synthesis reduces reaction times. Analyze regioselectivity in C-C bond formation using NOESY NMR .

How can researchers validate purity for pharmacological studies?

Basic Research Focus

Use HPLC (≥95% purity) with a diode-array detector. Calibrate against certified reference standards. For trace impurities, LC-MS/MS in MRM mode detects sub-1% contaminants .

Advanced Research Focus

Chiral purity is critical if the compound exists as enantiomers. Chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis resolve enantiomers. Compare optical rotation with literature values .

What statistical methods are recommended for analyzing reaction optimization data?

Advanced Research Focus

Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal conditions (e.g., temperature, catalyst ratio). Multivariate analysis (PCA or PLS) handles collinear variables. Contradictory outcomes require Grubbs’ test for outlier removal .

How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

Advanced Research Focus

The electron-withdrawing carbonyl group and bromine atom activate the C3 position for SN₂ reactions. Hammett σ constants quantify substituent effects. Competitor experiments with substituted nucleophiles (e.g., amines vs. thiols) reveal selectivity trends .

What safety protocols are essential for handling this compound?

Basic Research Focus

Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for skin contact include immediate washing with soap/water. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

How can researchers leverage this compound in natural product synthesis?

Advanced Research Focus

As a bicyclic intermediate, it can undergo ring-expansion reactions for terpene analogs. Diels-Alder reactions with dienophiles (e.g., maleic anhydride) yield polycyclic scaffolds. Biocatalytic approaches (e.g., ketoreductases) may introduce stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.